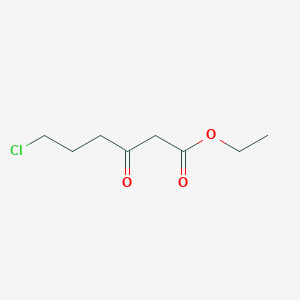

Ethyl 6-chloro-3-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

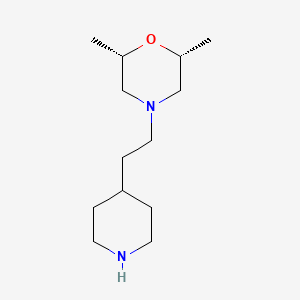

Ethyl 6-chloro-3-oxohexanoate is a chemical compound with the molecular formula C8H13ClO3 . It has a molecular weight of 192.64 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Synthesis Analysis

The synthesis of Ethyl 6-chloro-3-oxohexanoate involves the reaction of bis (trichloromethyl) carbonate and monoethyl adipate . The raw materials are added into an organic solvent under the function of an organic amine catalyst for reaction for 1-10 hours under the temperature of 40-100°C . The process route is advanced, the process condition is rational, operation is simple and safe, reaction yield is high and production cost is low .Molecular Structure Analysis

The InChI code for Ethyl 6-chloro-3-oxohexanoate is 1S/C8H13ClO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Chemical Reactions Analysis

The enzymatic asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate represents a promising strategy for the synthesis of (S)-CHOH . This reaction can be catalyzed by either isolated enzymes or whole cells that exhibit ketone-reducing activity .Physical And Chemical Properties Analysis

Ethyl 6-chloro-3-oxohexanoate has a molecular weight of 192.64 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Cholesterol-Lowering Drugs

Ethyl 6-chloro-3-oxohexanoate is a valuable chiral synthon used in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin. These drugs are statins, a class of medications that reduce cholesterol levels in individuals with hypercholesterolemia, thereby decreasing the risk of cardiovascular diseases .

Pharmaceutical Testing

This compound is also utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results during drug development and quality control processes .

Safety and Hazards

Ethyl 6-chloro-3-oxohexanoate is classified as a flammable liquid (Category 4, H227) according to the safety data sheet . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Wirkmechanismus

Target of Action

Ethyl 6-chloro-3-oxohexanoate primarily targets alcohol dehydrogenases (ADHs) . These enzymes are used in organic synthesis for the production of chiral compounds . They catalyze the stereoselective reduction of prochiral ketones with remarkable chemo-, regio-, and stereoselectivity .

Mode of Action

The compound interacts with its targets, the alcohol dehydrogenases, through a process of reduction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but this is a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The affected pathway is the reduction of prochiral ketones . This process is catalyzed by alcohol dehydrogenases, which are used as isolated enzymes or whole cells . The reduction of prochiral ketones leads to the production of chiral alcohols .

Pharmacokinetics

It’s important to note that the efficiency of the biocatalytic process involving this compound is influenced by factors such as ph, temperature, nadp+ concentration, and cell loading .

Result of Action

The result of the compound’s action is the production of chiral alcohols . These are important building blocks in the chemical and pharmaceutical industry for the production of various products, including chemical catalysts, liquid crystals, flavors, agrochemicals, or drugs .

Action Environment

The action of Ethyl 6-chloro-3-oxohexanoate is influenced by environmental factors such as the stability of the substrate in aqueous solutions and partial substrate inhibition . A fed-batch strategy has been developed to address these issues and maintain a suitably low substrate concentration throughout the entire process .

Eigenschaften

IUPAC Name |

ethyl 6-chloro-3-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDQPUOWFBNCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-3-oxohexanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)

![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)

![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)

![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)

![N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972923.png)

![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2972925.png)